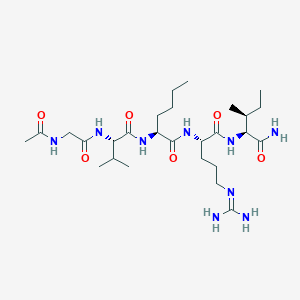

PTD2

Description

BenchChem offers high-quality PTD2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PTD2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H51N9O6 |

|---|---|

Molecular Weight |

597.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C27H51N9O6/c1-7-9-11-18(34-26(42)21(15(3)4)35-20(38)14-32-17(6)37)24(40)33-19(12-10-13-31-27(29)30)25(41)36-22(23(28)39)16(5)8-2/h15-16,18-19,21-22H,7-14H2,1-6H3,(H2,28,39)(H,32,37)(H,33,40)(H,34,42)(H,35,38)(H,36,41)(H4,29,30,31)/t16-,18-,19-,21-,22-/m0/s1 |

InChI Key |

HFTWJOGNIDLGNZ-ITJSPEIASA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Prostaglandin D2 in Neuroinflammation: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2), the most abundant prostaglandin in the brain, plays a complex and pivotal role in the intricate landscape of neuroinflammation. Primarily synthesized by activated microglia via hematopoietic prostaglandin D synthase (H-PGDS), PGD2 exerts its effects through two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The signaling cascades initiated by PGD2 binding to these receptors on various neural cell types, including astrocytes and microglia themselves, can either exacerbate or mitigate inflammatory responses, making the PGD2 pathway a critical area of investigation for novel therapeutic strategies in neurodegenerative and demyelinating diseases. This guide provides an in-depth technical overview of the mechanism of action of PGD2 in neuroinflammation, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Prostaglandin D2 Synthesis and Signaling Pathway

The synthesis of PGD2 in the context of neuroinflammation is primarily driven by the enzymatic activity of H-PGDS in activated microglia.[1][2][3][4][5] The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. H-PGDS then specifically isomerizes PGH2 to PGD2.[1][3][4]

Once synthesized, PGD2 can act in an autocrine or paracrine manner, binding to its two principal receptors, DP1 and DP2, which are expressed on microglia, astrocytes, and neurons.[6][7] These receptors are coupled to different G proteins and trigger opposing downstream signaling cascades.

-

DP1 Receptor Signaling: The DP1 receptor is a Gs-coupled receptor.[7] Its activation by PGD2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[7][8] This pathway is often associated with anti-inflammatory and neuroprotective effects.[7]

-

DP2 (CRTH2) Receptor Signaling: In contrast, the DP2 receptor is a Gi-coupled receptor.[9][10] PGD2 binding to DP2 inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[9] It also activates phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[10] This pathway is generally considered pro-inflammatory.[11]

Quantitative Data on PGD2 Receptor Binding and Activity

The affinity of PGD2 and its metabolites for the DP1 and DP2 receptors, as well as their functional potency, are critical for understanding their biological effects. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Cell Type/System | Reference |

| PGD2 | CRTH2 (DP2) | 2.4 ± 0.2 | Recombinant human CRTH2 in HEK293(EBNA) cells | [9] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | CRTH2 (DP2) | 2.91 ± 0.29 | Recombinant human CRTH2 in HEK293(EBNA) cells | [9] |

| 15-deoxy-Δ12,14-PGJ2 | CRTH2 (DP2) | 3.15 ± 0.32 | Recombinant human CRTH2 in HEK293(EBNA) cells | [9] |

| PGD2 | DP1 | ~0.3 (Kd) | Recombinant human DP1 | [9] |

| Ligand | Receptor | Assay | EC50/IC50 (nM) | Cell Type/System | Reference |

| PGD2 | DP1 | cAMP accumulation | 6.2 | Recombinant human DP1 | [12] |

| BW245C (DP1 agonist) | DP1 | cAMP accumulation | 1.1 | Recombinant human DP1 | [12] |

| PGD2 | CRTH2 (DP2) | Inhibition of forskolin-stimulated cAMP | 1.8 ± 0.4 | Recombinant human CRTH2 in HEK293(EBNA) cells | [9] |

| PGD2 | - | IDO activity inhibition | 5200 (IC50) | Human monocytes | [8] |

PGD2 in Microglia-Astrocyte Interactions and Neuroinflammation

A key aspect of PGD2's role in neuroinflammation is its mediation of communication between microglia and astrocytes. Activated microglia are the primary source of PGD2, which then acts on astrocytes that express both DP1 and DP2 receptors.[1][3][4] This interaction can lead to astrogliosis, characterized by the upregulation of glial fibrillary acidic protein (GFAP).[1][3][4]

While PGD2's role in promoting astrogliosis is well-documented, its influence on cytokine production by glial cells is more nuanced and can be either pro- or anti-inflammatory depending on the context and the dominant receptor pathway activated. For instance, DP1 signaling is generally associated with anti-inflammatory responses, whereas DP2 activation can promote inflammation.[7][11]

Experimental Protocols

Primary Glial Cell Culture

This protocol describes the isolation and culture of primary microglia and astrocytes from neonatal mouse brains, a fundamental technique for in vitro studies of neuroinflammation.

Materials:

-

Neonatal mouse pups (P0-P3)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-D-lysine (PDL) coated flasks

-

Cell scrapers

Procedure:

-

Tissue Dissection: Euthanize neonatal pups and dissect the cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Meninges Removal: Carefully remove the meninges from the cortices.

-

Tissue Dissociation: Mince the tissue and incubate with trypsin-EDTA and DNase I to obtain a single-cell suspension.

-

Mixed Glial Culture: Plate the cell suspension onto PDL-coated T75 flasks in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Microglia Isolation: After 10-14 days, when a confluent astrocyte layer has formed with microglia growing on top, shake the flasks on an orbital shaker to detach the microglia.

-

Microglia Plating: Collect the supernatant containing microglia and plate them onto new PDL-coated plates.

-

Astrocyte Purification: The remaining adherent cells in the original flasks are primarily astrocytes. These can be trypsinized and re-plated for experiments.

PGD2 Measurement by Enzyme Immunoassay (EIA)

This protocol outlines the measurement of PGD2 levels in cell culture supernatants or brain homogenates using a competitive EIA kit (e.g., from Cayman Chemical).

Materials:

-

PGD2 EIA Kit (containing PGD2 standard, PGD2-acetylcholinesterase (AChE) tracer, PGD2 monoclonal antibody, wash buffer, Ellman's reagent, etc.)

-

Sample (cell culture supernatant or brain homogenate)

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the PGD2 standard according to the kit instructions.

-

Sample Preparation: Dilute samples as necessary with the provided EIA buffer.

-

Assay Setup: Add the standard or sample, PGD2-AChE tracer, and PGD2 monoclonal antibody to the wells of the goat anti-mouse IgG coated plate.

-

Incubation: Incubate the plate, typically overnight at 4°C. During this time, free PGD2 in the sample competes with the PGD2-AChE tracer for binding to the antibody.

-

Washing: Wash the plate to remove unbound reagents.

-

Development: Add Ellman's reagent to each well and incubate to allow the color to develop. The intensity of the color is inversely proportional to the amount of PGD2 in the sample.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.

-

Calculation: Calculate the PGD2 concentration in the samples by comparing their absorbance to the standard curve.

Western Blotting for H-PGDS, DP1, and DP2

This protocol details the detection and quantification of H-PGDS, DP1, and DP2 proteins in brain tissue lysates.

Materials:

-

Brain tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H-PGDS, anti-DP1, anti-DP2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix a defined amount of protein with Laemmli sample buffer and heat to denature.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Model: H-PGDS Inhibition in Twitcher Mice

The twitcher mouse is a model of Krabbe disease, a demyelinating disorder with a significant neuroinflammatory component.[1][3][4] This model is valuable for studying the role of the PGD2 pathway in demyelination.

Experimental Design:

-

Animals: Twitcher mice and wild-type littermates.

-

Treatment: Administer the H-PGDS inhibitor, HQL-79 (e.g., 10 mg/kg, intraperitoneally, daily) or vehicle to twitcher mice starting at a preclinical stage (e.g., postnatal day 25).[1][3][4]

-

Endpoint Analysis: At a defined endpoint (e.g., postnatal day 40), sacrifice the animals and collect brain and spinal cord tissue for analysis.

Analysis:

-

Immunohistochemistry: Perform immunostaining on brain sections for markers of astrogliosis (GFAP) and microgliosis (Iba1).[13][14]

-

Western Blotting: Quantify the expression of myelin proteins like myelin basic protein (MBP) to assess the extent of demyelination.[2]

-

Quantitative RT-PCR: Measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and PGD2 pathway components.

Conclusion and Future Directions

Prostaglandin D2 is a multifaceted mediator in neuroinflammation, with its effects being highly dependent on the cellular context and the specific receptor pathway engaged. The H-PGDS/PGD2/DP1/DP2 axis represents a promising target for therapeutic intervention in a range of neurological disorders characterized by an inflammatory component. Further research is warranted to fully elucidate the intricate downstream signaling events and to develop selective modulators of the DP1 and DP2 receptors that can be translated into clinical applications. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of the PGD2 pathway in neuroinflammation.

References

- 1. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2-mediated microglia/astrocyte interaction enhances astrogliosis and demyelination in twitcher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hematopoietic prostaglandin D synthase and DP1 receptor are selectively upregulated in microglia and astrocytes within senile plaques from human patients and in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing tau citrullination in Alzheimer’s disease brains and mouse models of tauopathy | springermedizin.de [springermedizin.de]

- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 11. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Assessment of Neuroinflammation, Myelinogenesis, Demyelination, and Nerve Fiber Regeneration in Immunostained Sciatic Nerves From Twitcher Mice With a Tissue Image Analysis Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Intricate Roles of Prostaglandin D2 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin D2 (PGD2), the most abundant prostaglandin in the mammalian brain, plays a multifaceted and critical role in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, PGD2 is a key lipid mediator that exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[3][4][5] This technical guide provides an in-depth exploration of the biological functions of PGD2 in the brain, with a focus on its involvement in sleep regulation, neuroinflammation, pain perception, and neuroprotection. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Core Biological Functions of PGD2 in the Brain

Prostaglandin D2's influence on the brain is complex, with its actions being highly dependent on the receptor it activates and the specific cellular context. The differential coupling of its receptors to intracellular signaling cascades—DP1 to Gs and DP2 to Gi—underlies its often opposing effects.[6]

Sleep Regulation

PGD2 is arguably the most potent endogenous sleep-promoting substance identified to date.[7][8] Its concentration in the cerebrospinal fluid (CSF) exhibits a clear circadian rhythm, peaking during the day (the sleep period for nocturnal rodents) and increasing with sleep deprivation, highlighting its role in homeostatic sleep drive.[7][9][10] PGD2 is primarily produced by lipocalin-type PGD synthase (L-PGDS) in the leptomeninges, choroid plexus, and oligodendrocytes, from where it is secreted into the CSF.[7][11]

The somnogenic effects of PGD2 are mediated through the DP1 receptor .[12] PGD2 in the CSF acts on DP1 receptors located on the ventromedial surface of the rostral basal forebrain.[7][13] This activation leads to the release of adenosine, which in turn stimulates adenosine A2A receptors on sleep-promoting neurons in the ventrolateral preoptic area (VLPO).[11][13][14] These VLPO neurons then inhibit the histaminergic tuberomammillary nucleus (TMN), a key arousal center, thus promoting the onset and maintenance of non-rapid eye movement (NREM) sleep.[7][11]

Neuroinflammation

PGD2's role in neuroinflammation is dualistic, exhibiting both pro- and anti-inflammatory properties that are largely dictated by which of its receptors, DP1 or DP2, is engaged.

Pro-inflammatory Actions: In certain pathological contexts, PGD2 can exacerbate neuroinflammation. In a mouse model of Krabbe's disease, a demyelinating disorder, activated microglia were found to express hematopoietic PGD synthase (HPGDS), leading to increased PGD2 production.[15] This PGD2 then acts on DP1 receptors on astrocytes, promoting astrogliosis and enhancing demyelination.[15] Blockade of this HPGDS/PGD2/DP1 signaling pathway resulted in a significant reduction in these pathological features.[15] Furthermore, excitotoxicity-induced PGD2 production can lead to sustained microglial activation and delayed neuronal death.

Anti-inflammatory and Modulatory Actions: Conversely, PGD2 signaling through the DP1 receptor can also have anti-inflammatory effects. It has been shown to suppress virus-induced inflammasome activation in the brain. PGD2 can also exert neuroprotective effects in the context of inflammation.

Pain Perception

The involvement of prostaglandins, particularly PGE2, in the sensitization of nociceptive neurons and the generation of inflammatory pain is well-established.[16][17] The role of PGD2 in pain modulation is more complex. While intrathecal administration of PGD2 can induce hyperalgesia, it has also been shown to inhibit PGE2-induced allodynia through the activation of DP1 receptors in the spinal cord.[18] This suggests that endogenous PGD2 may have an inhibitory role in certain pain modalities under physiological conditions.[18]

Neuroprotection and Neurodegeneration

Emerging evidence points to a neuroprotective role for PGD2, primarily through the activation of the DP1 receptor. Activation of the DP1 receptor has been shown to protect neurons against excitotoxic injury in a cAMP-dependent manner. In models of ischemic stroke, activation of the DP1 receptor pathway has beneficial effects, protecting the brain from ischemia-reperfusion injury.[1]

However, the role of PGD2 in chronic neurodegenerative diseases like Alzheimer's disease (AD) is less clear and appears to be complex. PGD2 levels are elevated in the brains of AD patients.[19] In a transgenic rat model of AD, microglial DP1 receptors were more abundant, while neuronal DP2 receptors were less numerous compared to wild-type rats.[19] The administration of a DP2 antagonist showed some mitigation of AD-like pathology in this model, suggesting that the PGD2/DP2 pathway may contribute to the detrimental aspects of the disease.[19]

Quantitative Data on PGD2 and its Receptors in the Brain

A clear understanding of the quantitative aspects of PGD2 signaling is crucial for designing experiments and developing targeted therapeutics. The following tables summarize key quantitative data from the literature.

| Parameter | Species | Brain Region/Fluid | Condition | PGD2 Concentration | Reference |

| PGD2 Concentration | Rat | CSF | Daytime SWS | Highest Value | [9] |

| Rat | CSF | Night Wakefulness | Lowest Value | [9] | |

| Rat | CSF | Baseline | 703 ± 140 pg/ml | [9] | |

| Rat | CSF | 5-h Sleep Deprivation | 1734 ± 363 pg/ml | [9] | |

| Rat | CSF | Daytime | ~145 pg/ml | [10] | |

| Rat | CSF | Nighttime | ~111 pg/ml | [10] | |

| Mouse | Brain Tissue | Not Specified | 6602 µg/L (approx.) | [20] |

| Receptor | Ligand | Preparation | Affinity (Ki/KD) | Reference |

| DP1 | PGD2 | Not Specified | EC50 = 6.2 nM (cAMP assay) | [2] |

| DP2 | PGD2 | Recombinant hCRTH2 (HEK293) | Ki = 2.4 ± 0.2 nM | [21] |

| (CRTH2) | KD (high affinity) = 2.5 nM | [21] | ||

| KD (low affinity) = 109 nM | [21] | |||

| 13,14-dihydro-15-keto PGD2 | Recombinant hCRTH2 (HEK293) | Ki = 2.91 ± 0.29 nM | [21] | |

| 15-deoxy-Δ12,14-PGJ2 | Recombinant hCRTH2 (HEK293) | Ki = 3.15 ± 0.32 nM | [21] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are synthesized protocols for key experiments used to investigate the function of PGD2 in the brain.

Quantification of PGD2 in Brain Tissue and CSF by LC-MS/MS

This method allows for the precise and sensitive measurement of PGD2 levels.

-

Sample Collection and Preparation:

-

For brain tissue, euthanasia via head-focused microwave irradiation is recommended to prevent post-mortem enzymatic activity that can artificially elevate prostanoid levels.[22]

-

For CSF, samples can be collected from the cisterna magna of anesthetized or conscious, chronically cannulated animals.[9][10]

-

Immediately after collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

-

A deuterated internal standard, such as [2H4]-PGD2, is added to the samples prior to extraction to account for sample loss during processing.[23]

-

-

Extraction:

-

Liquid-Liquid Extraction: Tissues are homogenized in a solvent like acetone. Prostaglandins are then extracted from the supernatant using a solvent system such as ethyl acetate after acidification.[22][23]

-

Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed following liquid-liquid extraction to further purify the prostaglandin fraction.

-

-

LC-MS/MS Analysis:

-

A reverse-phase C18 column is typically used for chromatographic separation.[22][23]

-

The mobile phase usually consists of a gradient of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[22]

-

Mass spectrometry is performed using a triple quadrupole instrument in negative electrospray ionization (ESI) mode.[22][23]

-

Quantification is achieved by selected reaction monitoring (SRM), comparing the peak area of the endogenous PGD2 to that of the deuterated internal standard.

-

In Vivo Microdialysis for PGD2 Measurement

This technique allows for the continuous sampling of extracellular PGD2 in specific brain regions of awake, freely moving animals.[1][17][24][25][26]

-

Probe Implantation:

-

Microdialysis Procedure:

-

A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[1]

-

The probe is perfused with artificial CSF (aCSF) at a slow, constant flow rate (e.g., 0.1-2 µL/min).[25]

-

Extracellular PGD2 diffuses across the membrane into the aCSF, which is then collected as dialysate at regular intervals (e.g., every 20-60 minutes).[24]

-

Samples are immediately frozen and stored at -80°C until analysis.

-

-

Analysis:

-

Due to the low concentrations of PGD2 in the dialysate, a highly sensitive analytical method such as LC-MS/MS is required for quantification.[23]

-

Sleep Studies in Genetically Modified Mice

The use of knockout mice (e.g., for L-PGDS or the DP1 receptor) is a powerful tool to elucidate the role of the PGD2 system in sleep regulation.[12][27]

-

Surgical Implantation:

-

Mice are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states.

-

-

Sleep Recording and Analysis:

-

After a recovery period, EEG and EMG are recorded continuously over several days to establish a baseline sleep-wake pattern.

-

Sleep stages (wakefulness, NREM sleep, REM sleep) are scored manually or automatically based on the EEG and EMG signals.

-

Sleep parameters such as total sleep time, sleep bout duration, and sleep architecture are compared between knockout and wild-type control mice.

-

-

Pharmacological Interventions:

Immunofluorescence Staining for DP1 and DP2 Receptors

This technique is used to visualize the cellular and subcellular localization of PGD2 receptors in brain tissue.[6][16][28][29][30]

-

Tissue Preparation:

-

Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

The brain is removed, post-fixed, and cryoprotected in a sucrose solution.

-

The brain is then sectioned using a cryostat.

-

-

Staining Procedure:

-

Free-floating sections are washed in phosphate-buffered saline (PBS).

-

Sections are incubated in a blocking solution (e.g., PBS with normal donkey serum and a permeabilizing agent like Triton X-100) to reduce non-specific antibody binding.

-

Sections are incubated with primary antibodies specific for the DP1 or DP2 receptor overnight at 4°C.

-

After washing, sections are incubated with fluorescently labeled secondary antibodies that recognize the host species of the primary antibody.

-

A nuclear counterstain (e.g., DAPI) is often included.

-

-

Imaging:

-

Sections are mounted on slides with an anti-fade mounting medium.

-

Images are captured using a fluorescence or confocal microscope.

-

Assessment of Microglial Activation

Microglial activation is a hallmark of neuroinflammation and can be assessed both morphologically and by the expression of specific markers.[18][31][32][33]

-

Immunohistochemistry/Immunofluorescence:

-

Brain sections are stained for microglial markers such as Iba1 or TMEM119.[18]

-

Morphological Analysis: The activation state of microglia is determined by their shape. Resting microglia have a ramified morphology with fine processes. Activated microglia retract their processes and adopt an amoeboid shape. Sholl analysis can be used to quantify the complexity of microglial branching.[18]

-

Marker Expression: The intensity of Iba1 staining often increases with activation. The expression of other markers, such as CD68 (a lysosomal marker indicative of phagocytic activity), can also be assessed.

-

-

Cell Culture Experiments:

-

Primary microglial cultures can be treated with PGD2 or its agonists/antagonists.[15]

-

Activation can be assessed by measuring the release of cytokines (e.g., TNF-α, IL-1β) into the culture medium by ELISA or by analyzing changes in gene expression using qPCR.

-

Signaling Pathways and Visualizations

The distinct signaling pathways initiated by the activation of DP1 and DP2 receptors are central to the diverse functions of PGD2 in the brain.

PGD2-DP1 Signaling Pathway

The DP1 receptor is coupled to the stimulatory G protein, Gs. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.

Caption: PGD2-DP1 receptor signaling cascade.

PGD2-DP2 (CRTH2) Signaling Pathway

The DP2 receptor is coupled to the inhibitory G protein, Gi. Its activation leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium.

Caption: PGD2-DP2 (CRTH2) receptor signaling cascade.

PGD2 Synthesis and Metabolism Workflow

This diagram illustrates the enzymatic pathway for the synthesis of PGD2 from arachidonic acid and its subsequent conversion to other bioactive prostanoids.

Caption: PGD2 synthesis and metabolism pathway.

Conclusion

Prostaglandin D2 is a pivotal lipid mediator in the brain, with its diverse functions in sleep, inflammation, pain, and neuronal survival being of significant interest to both basic and clinical neuroscience. The dual-receptor system, with the often opposing actions of DP1 and DP2, provides a complex regulatory network that is still being fully elucidated. A thorough understanding of the quantitative biology, experimental methodologies, and signaling pathways of PGD2, as outlined in this guide, is essential for the continued investigation of its roles in brain health and disease and for the development of novel therapeutic strategies targeting this important signaling axis.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Prostaglandin D2 and sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CSF levels of prostaglandins, especially the level of prostaglandin D2, are correlated with increasing propensity towards sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circadian variations of prostaglandins D2, E2, and F2 alpha in the cerebrospinal fluid of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandins and adenosine in the regulation of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin D2 and sleep--a molecular genetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 and sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 19. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. med.und.edu [med.und.edu]

- 23. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 25. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular genetic studies on sleep-wake regulation, with special emphasis on the prostaglandin D(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Immunofluorescence staining for postmortem mouse brain tissue [protocols.io]

- 29. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]

- 31. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Assessing Microglial Dynamics by Live Imaging [frontiersin.org]

- 33. researchgate.net [researchgate.net]

discovery and history of Prostaglandin D2 signaling

An In-depth Technical Guide to the Discovery and History of Prostaglandin D2 Signaling

Introduction

Prostaglandin D2 (PGD2) is a primary cyclooxygenase (COX) metabolite of arachidonic acid and a key lipid mediator in a wide array of physiological and pathological processes.[1] Initially considered a minor and biologically inactive prostaglandin, subsequent research has established its critical role in regulating sleep, body temperature, and male sexual development, as well as orchestrating inflammatory responses, particularly in the context of allergic diseases like asthma.[1][2] PGD2 exerts its diverse effects by activating two distinct G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] This technical guide provides a comprehensive overview of the historical milestones, core signaling pathways, quantitative pharmacology, and key experimental methodologies that have defined our understanding of PGD2 signaling.

Discovery and History

The journey to understanding PGD2 began with the initial discovery of "prostaglandin" by Goldblatt and von Euler in the 1930s as a physiologically active substance in human seminal fluid.[3] However, the specific isolation and identification of PGD2 did not occur until 1973, when Hamberg identified it as a distinct prostanoid.[3][5]

Subsequent research focused on its biosynthesis, leading to the identification of two distinct prostaglandin D synthases (PGDS) responsible for converting the precursor PGH2 into PGD2:

-

Lipocalin-type PGDS (L-PGDS): Primarily found in the central nervous system, heart, and male genitalia, it is well-known for its role in inducing sleep.[3][6]

-

Hematopoietic PGDS (H-PGDS): Mainly expressed in immune cells such as mast cells, macrophages, and Th2 cells, it is the primary source of PGD2 in peripheral tissues during inflammatory and allergic responses.[3][7]

A pivotal moment in PGD2 research was the discovery of its specific cell surface receptors. While the DP1 receptor was identified first, the landscape was significantly expanded in 2001 with the identification of CRTH2 (DP2) as a second, high-affinity receptor for PGD2, explaining many of its pro-inflammatory actions on immune cells.[8]

PGD2 Biosynthesis Pathway

PGD2 synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Cyclooxygenase (COX-1 or COX-2) enzymes then convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). Finally, tissue-specific prostaglandin D synthases (L-PGDS or H-PGDS) isomerize PGH2 to form PGD2.[1][7]

PGD2 Signaling Pathways

PGD2 mediates its effects through two principal GPCRs, DP1 and DP2 (CRTH2), which trigger opposing downstream signals. At higher concentrations, it can also activate the thromboxane (TP) receptor.[9][10]

DP1 Receptor Signaling

The DP1 receptor primarily couples to the stimulatory G protein, Gs.[11] Activation by PGD2 leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses. These responses are often anti-inflammatory and include smooth muscle relaxation, vasodilation, and inhibition of immune cell migration.[9][11]

DP2 (CRTH2) Receptor Signaling

In contrast to DP1, the DP2 (CRTH2) receptor couples to the inhibitory G protein, Gi.[12][13] Upon PGD2 binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the dissociated Gβγ complex activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][12] This signaling cascade is pro-inflammatory, promoting the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[9][14]

References

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. Discovery of anti-inflammatory role of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rep.bioscientifica.com [rep.bioscientifica.com]

- 7. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. pnas.org [pnas.org]

- 12. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin D2: A Central Mediator in Allergic Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a major lipid mediator released primarily from activated mast cells during an allergic response.[1][2] It plays a pivotal role in orchestrating the complex inflammatory cascade characteristic of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[3] PGD2 exerts its diverse effects through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][4] These receptors often trigger opposing downstream signals, leading to a complex regulation of the allergic response.[5][6] This guide provides a comprehensive overview of PGD2's synthesis, its signaling pathways, and its multifaceted involvement in allergic reactions, with a focus on quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

Prostaglandin D2 Synthesis

The biosynthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] Finally, PGH2 is isomerized to PGD2 by two distinct prostaglandin D synthases (PGDS): the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[5] In the context of allergic inflammation, H-PGDS, predominantly found in mast cells, dendritic cells, and Th2 cells, is the key enzyme responsible for the rapid and abundant production of PGD2.[5]

Role of Prostaglandin D2 in Allergic Inflammation

Upon its release, PGD2 acts as a potent signaling molecule, influencing the activity of a wide range of immune and structural cells. Its effects are mediated through the DP1 and CRTH2 receptors, which are differentially expressed on various cell types and trigger distinct intracellular signaling pathways.

The DP1 Receptor: A Modulator of the Allergic Response

The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase.[1][7] Generally, DP1 signaling is associated with vasodilation, increased vascular permeability, and inhibition of platelet aggregation.[8] In the context of allergic inflammation, DP1 activation can have both pro- and anti-inflammatory effects. It contributes to the flushing and edema seen in acute allergic reactions. However, it has also been shown to inhibit the migration and activation of certain immune cells, suggesting a potential role in dampening the inflammatory response.[6]

The CRTH2 (DP2) Receptor: A Key Driver of Allergic Inflammation

The CRTH2 receptor, coupled to a Gi protein, is considered a major pro-inflammatory receptor in allergic diseases.[1] Its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway.[4] CRTH2 is preferentially expressed on key effector cells of the allergic response, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][4]

The primary functions of CRTH2 in allergic inflammation include:

-

Chemotaxis: PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 cells, recruiting these cells to the site of allergic inflammation primarily through CRTH2.[1][9][10]

-

Cell Activation: CRTH2 signaling enhances the activation of eosinophils and basophils, leading to the release of pro-inflammatory mediators.[9][11]

-

Cytokine Production: PGD2, acting through CRTH2, promotes the production of hallmark Th2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells, further amplifying the type 2 inflammatory response.[5][12]

Quantitative Data on Prostaglandin D2 in Allergic Reactions

The following tables summarize key quantitative data related to the role of PGD2 in allergic inflammation.

Table 1: PGD2 Concentrations in Biological Fluids during Allergic Reactions

| Biological Fluid | Condition | PGD2 Concentration | Reference |

| Nasal Lavage Fluid | Allergic Rhinitis | 1.33 +/- 0.17 nmol/ml | [5] |

| Nasal Lavage Fluid | Healthy Volunteers | 0.23 +/- 0.16 nmol/ml | [5] |

| Bronchoalveolar Lavage Fluid (BALF) | Asthma (post-allergen challenge) | At least 150-fold higher than pre-allergen levels | [13] |

| Skin Blister Fluid | Atopic Dermatitis | Not specified, but detectable | [13] |

Table 2: In Vitro Effects of PGD2 on Immune Cells

| Cell Type | Effect | PGD2 Concentration Range | Reference |

| Eosinophils | Chemotaxis | 1.0 - 100 nM | [2] |

| Eosinophils | Degranulation | 10 - 100 nM | [2] |

| Basophils | Histamine Release Enhancement | 1 - 100 nM | [11] |

| Th2 Cells | Cytokine (IL-4, IL-5, IL-13) Production | EC50: 54 - 150 nM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of PGD2 in allergic reactions.

Quantification of PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive inhibition ELISA for the quantitative measurement of PGD2 in biological samples such as serum, plasma, and cell culture supernatants.[12][15]

Materials:

-

PGD2 ELISA Kit (containing pre-coated microtiter plate, PGD2 standard, biotinylated PGD2 antibody, HRP-conjugated streptavidin, wash buffer, substrate solution, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Deionized or distilled water

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. It is recommended to run all standards and samples in duplicate.[4][12]

-

Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microtiter plate.[4][12]

-

Biotinylated Antibody Addition: Immediately add 50 µL of the biotinylated PGD2 antibody working solution to each well.[4][9] Cover the plate and incubate for 60 minutes at 37°C.[4]

-

Washing: Aspirate the contents of each well and wash the plate four times with 1X wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[4][9]

-

HRP-Streptavidin Addition: Add 100 µL of HRP-conjugated streptavidin working solution to each well. Cover the plate and incubate for 30-60 minutes at 37°C.[4][9]

-

Washing: Repeat the washing step as described in step 4, performing a total of five washes.[9][12]

-

Substrate Incubation: Add 90-100 µL of TMB substrate solution to each well.[9][12] Incubate the plate for 15-20 minutes at 37°C in the dark.[4][12]

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.[4][12]

-

Absorbance Measurement: Read the absorbance of each well at 450 nm within 10-15 minutes of adding the stop solution.[4]

-

Calculation: Calculate the concentration of PGD2 in the samples by plotting a standard curve of the absorbance values of the standards versus their known concentrations.

Eosinophil Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to assess the chemotactic response of eosinophils to PGD2 using a Boyden chamber.[16]

Materials:

-

Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber)

-

Microporous membrane (typically 5 µm pore size for eosinophils)[17]

-

Purified human eosinophils

-

PGD2

-

Chemotaxis buffer (e.g., RPMI 1640 with 10% FCS and 10 mM HEPES)[17]

-

Incubator (37°C, 5% CO2)

-

Microscope or flow cytometer for cell counting

Procedure:

-

Preparation: Prepare a stock solution of PGD2 and dilute it to the desired concentrations in chemotaxis buffer.

-

Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions, placing the microporous membrane between the upper and lower compartments.

-

Loading the Lower Wells: Add the PGD2 dilutions (chemoattractant) or buffer alone (negative control) to the lower wells of the chamber.[17]

-

Loading the Upper Wells: Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1-2 x 10^5 cells/50 µL and add the cell suspension to the upper wells.[17]

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1 hour.[17]

-

Cell Counting: After incubation, carefully remove the membrane. The migrated cells in the lower wells can be counted using a flow cytometer or by fixing and staining the membrane and counting the cells that have migrated to the lower side under a microscope.[16][17]

-

Data Analysis: Express the results as the number of migrated cells in response to PGD2 compared to the negative control.

Basophil Activation Test (BAT) by Flow Cytometry

This protocol outlines a method to measure basophil activation in response to PGD2 by detecting the upregulation of surface markers such as CD63 and CD203c using flow cytometry.[6][18]

Materials:

-

Fresh whole blood collected in heparin tubes[10]

-

PGD2

-

Stimulation buffer (e.g., PBS with calcium and magnesium)

-

Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-IgE, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c)

-

FACS lysing solution

-

Flow cytometer

Procedure:

-

Blood Sample: Use fresh whole blood collected in heparin tubes. Assays should ideally be performed within 24 hours of blood collection, with the sample stored at 4°C.[10]

-

Stimulation: In a series of tubes, add a defined volume of whole blood. Add PGD2 at various concentrations to the respective tubes. Include a negative control (buffer alone) and a positive control (e.g., anti-IgE antibody).

-

Incubation: Incubate the tubes at 37°C for 15-20 minutes.[19]

-

Staining: Add the cocktail of fluorochrome-conjugated antibodies to each tube and incubate for 20 minutes at 4°C in the dark.

-

Lysis: Add FACS lysing solution to each tube to lyse the red blood cells.

-

Washing: Wash the cells with buffer and centrifuge to pellet the cells.

-

Flow Cytometry Analysis: Resuspend the cell pellets in FACS buffer and acquire the samples on a flow cytometer.

-

Gating and Analysis: Gate on the basophil population using the identification markers (e.g., IgE+/CD123+). Analyze the expression of the activation markers (CD63 and CD203c) on the gated basophils. The results are typically expressed as the percentage of activated (e.g., CD63+) basophils.

Th2 Cell Cytokine Release Assay

This protocol describes how to measure the release of Th2 cytokines (e.g., IL-4, IL-5, IL-13) from cultured Th2 cells in response to PGD2 stimulation.[14][20]

Materials:

-

Cultured human Th2 cells

-

PGD2

-

Cell culture medium

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

ELISA kits for the specific cytokines to be measured

Procedure:

-

Cell Seeding: Seed the Th2 cells in a 96-well plate at a density of approximately 1.5 x 10^6 cells/mL.[14]

-

Stimulation: Add PGD2 at various concentrations to the wells. Include a vehicle control (medium alone).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period. The optimal time for cytokine release can be determined through a time-course experiment, with peak protein release often observed around 8 hours.[14]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant from each well.

-

Cytokine Quantification: Measure the concentration of the desired Th2 cytokines (IL-4, IL-5, IL-13) in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations as a function of the PGD2 concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying PGD2.

Caption: PGD2 Synthesis Pathway in Allergic Inflammation.

Caption: DP1 Receptor Signaling Cascade.

References

- 1. mybiosource.com [mybiosource.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. krishgen.com [krishgen.com]

- 5. Laser high performance liquid chromatography determination of prostaglandins in nasal lavage fluid in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of eicosanoids in nasal lavage as biomarkers of inflammation in patients with allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

- 10. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse Prostaglandin D2 (PGD2) Elisa Kit – AFG Scientific [afgsci.com]

- 12. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]

- 13. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.au.dk [pure.au.dk]

- 19. researchgate.net [researchgate.net]

- 20. criver.com [criver.com]

An In-depth Technical Guide to the Prostaglandin D2 Synthesis Pathway and Key Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a prominent lipid signaling molecule of the prostanoid family, derived from arachidonic acid. It plays a complex and often dichotomous role in a wide array of physiological and pathological processes. PGD2 is critically involved in the regulation of sleep, pain perception, allergic responses, and inflammation.[1] Its synthesis is a tightly regulated enzymatic cascade, presenting multiple targets for therapeutic intervention in various diseases, including asthma, allergic rhinitis, and certain types of cancer. This technical guide provides a comprehensive overview of the PGD2 synthesis pathway, detailing the key enzymes involved, their kinetic properties, and the regulatory mechanisms that govern their activity. Furthermore, it offers detailed experimental protocols for the quantification of PGD2 and the assessment of enzyme activity, intended to aid researchers in their scientific investigations.

The PGD2 Synthesis Pathway: A Step-by-Step Overview

The biosynthesis of PGD2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer. This process culminates in the production of PGD2 through a series of enzymatic reactions.

The core pathway can be summarized as follows:

-

Arachidonic Acid Release: In response to various stimuli, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the membrane, where it hydrolyzes phospholipids to release arachidonic acid.

-

Conversion to Prostaglandin H2 (PGH2): The free arachidonic acid is then acted upon by cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze a two-step reaction: first, the dioxygenation of arachidonic acid to form the unstable intermediate prostaglandin G2 (PGG2), and second, the reduction of PGG2 to PGH2.[1]

-

Isomerization to Prostaglandin D2 (PGD2): PGH2 serves as a common precursor for various prostanoids. The final and committing step in PGD2 synthesis is the isomerization of PGH2, a reaction catalyzed by specific PGD synthases (PGDS).

Below is a diagram illustrating the core PGD2 synthesis pathway.

Key Enzymes in PGD2 Synthesis

The efficiency and regulation of PGD2 production are critically dependent on the coordinated action of several key enzymes.

Cytosolic Phospholipase A2 (cPLA2)

cPLA2 is the primary enzyme responsible for the release of arachidonic acid, the initial substrate for prostanoid synthesis. Its activation is a crucial regulatory point in the pathway.

Cyclooxygenases (COX-1 and COX-2)

These heme-containing enzymes catalyze the rate-limiting step in the conversion of arachidonic acid to PGH2. While both isoforms perform the same reaction, they differ in their expression patterns and physiological roles.

-

COX-1: Is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in housekeeping functions.

-

COX-2: Is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.[2] It is the primary source of prostanoids in inflammation.

Prostaglandin D Synthases (PGDS)

Two distinct enzymes catalyze the final step of PGD2 synthesis, the isomerization of PGH2 to PGD2.

-

Lipocalin-type PGD Synthase (L-PGDS): Also known as β-trace protein, L-PGDS is a member of the lipocalin superfamily.[3] It is a glutathione-independent enzyme primarily found in the central nervous system, male genital organs, and heart.[3]

-

Hematopoietic PGD Synthase (H-PGDS): This enzyme is a member of the sigma class of glutathione S-transferases (GSTs) and requires glutathione for its catalytic activity.[4] H-PGDS is predominantly expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[4]

Quantitative Data of Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the PGD2 synthesis pathway. This data is essential for understanding the efficiency and regulation of each enzymatic step.

| Enzyme | Source | Substrate | Km | Vmax / Specific Activity | Optimal pH | Optimal Temperature (°C) |

| COX-1 | Ovine | Arachidonic Acid | ~5 µM | ~44 µmol/min/mg | 7.5-8.0 | 25-37 |

| COX-2 | Human recombinant | Arachidonic Acid | ~5 µM | ~25 µmol/min/mg | 8.0 | 25-37 |

| L-PGDS | Rat brain | PGH2 | ~30 µM | 170 min-1 (turnover number) | 8.0 | 25 |

| H-PGDS | Human recombinant | PGH2 | 10-20 µM | 24 µmol/mg/min | 8.0 | 37 |

Note: Kinetic parameters can vary depending on the specific assay conditions, enzyme source, and purity.

Regulation of the PGD2 Synthesis Pathway

The synthesis of PGD2 is intricately regulated at multiple levels, from gene expression to post-translational modification and substrate availability.

Upstream Signaling Pathways

A complex network of signaling pathways converges to regulate the activity of the key enzymes in PGD2 synthesis. Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α) and growth factors, play a pivotal role in inducing the expression of COX-2 and cPLA2. This induction is primarily mediated through the activation of transcription factors like NF-κB and AP-1. The activation of cPLA2 is also regulated by intracellular calcium levels and phosphorylation by MAP kinases.

The following diagram illustrates the upstream signaling pathways that regulate the PGD2 synthesis cascade.

Experimental Protocols

Accurate quantification of PGD2 and assessment of the activity of its synthesizing enzymes are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and high-throughput method for quantifying PGD2 in various biological samples.

Principle: This is a competitive immunoassay. PGD2 in the sample competes with a fixed amount of HRP-conjugated PGD2 for a limited number of binding sites on a PGD2-specific antibody coated on a microplate. The amount of HRP-conjugated PGD2 bound to the antibody is inversely proportional to the concentration of PGD2 in the sample.

Materials:

-

PGD2 ELISA Kit (commercially available from various suppliers)

-

Microplate reader capable of measuring absorbance at 450 nm

-

High-precision pipettes and disposable tips

-

Distilled or deionized water

-

Samples (cell culture supernatant, plasma, tissue homogenates)

Procedure:

-

Sample Preparation:

-

Serum: Allow blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes at 4°C. Collect the supernatant.[5]

-

Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant.[5]

-

Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove cellular debris.[6]

-

Tissue Homogenates: Homogenize tissue in PBS and store at -20°C overnight. Perform two freeze-thaw cycles to break cell membranes. Centrifuge at 5000 x g for 5 minutes at 4°C. Collect the supernatant.[7]

-

-

Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit manufacturer's instructions.

-

Assay Protocol:

-

Add 50 µL of standard or sample to each well of the antibody-coated microplate.

-

Immediately add 50 µL of HRP-conjugated PGD2 to each well (except the blank).

-

Add 50 µL of PGD2 antibody to each well. Mix gently.

-

Incubate for 1 hour at 37°C.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

-

Incubate for 15 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the optical density at 450 nm within 10 minutes.

-

-

Calculation: Calculate the concentration of PGD2 in the samples by referring to the standard curve.

The following diagram outlines the experimental workflow for a competitive PGD2 ELISA.

Quantification of PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of PGD2 and is considered a gold-standard method.

Principle: This method involves the separation of PGD2 from other components in a sample by liquid chromatography, followed by its detection and quantification using tandem mass spectrometry based on its specific mass-to-charge ratio.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase column

-

PGD2 analytical standard and deuterated internal standard (e.g., PGD2-d4)

-

Solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium hydroxide)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation and Extraction:

-

Spike samples with a known amount of deuterated internal standard (PGD2-d4).

-

Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

-

-

LC Separation:

-

Inject the extracted sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

-

Optimize the gradient to achieve good separation of PGD2 from its isomers.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of PGD2 and its internal standard.

-

-

Quantification:

-

Generate a standard curve using the analytical standard.

-

Quantify PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

The PGD2 synthesis pathway is a complex and highly regulated process with significant implications for human health and disease. A thorough understanding of the key enzymes involved, their kinetic properties, and the signaling networks that control their activity is paramount for the development of novel therapeutic strategies targeting this pathway. The experimental protocols detailed in this guide provide researchers with the necessary tools to accurately investigate the role of PGD2 in their specific areas of interest. Continued research into the intricacies of PGD2 synthesis will undoubtedly unveil new avenues for the treatment of a wide range of inflammatory and allergic disorders.

References

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. cdn.gentaur.com [cdn.gentaur.com]

- 7. cosmobiousa.com [cosmobiousa.com]

cellular sources of Prostaglandin D2 production

An In-depth Technical Guide to the Cellular Sources of Prostaglandin D2 Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism.[1] It exerts a wide range of biological effects, including vasodilation, bronchoconstriction, inhibition of platelet aggregation, and regulation of sleep.[2][3] In the context of immunology, PGD2 is a key player in inflammatory processes, particularly in allergic diseases like asthma, where it recruits Th2 cells, eosinophils, and basophils to sites of inflammation.[1][4] The cellular synthesis of PGD2 is tightly regulated and cell-type specific, primarily dictated by the expression of one of two terminal enzymes: hematopoietic PGD synthase (H-PGDS) or lipocalin-type PGD synthase (L-PGDS).[4] Understanding the specific cellular sources of PGD2 is critical for developing targeted therapeutic strategies for a variety of inflammatory, neurological, and developmental disorders.

The Prostaglandin D2 Synthesis Pathway

The biosynthesis of PGD2 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from membrane phospholipids.

-

Phospholipase A2 (PLA2) activation releases arachidonic acid from the cell membrane.

-

Cyclooxygenase (COX) enzymes , existing as two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4]

-

PGD2 Synthases (PGDS) isomerize PGH2 to PGD2. This final, critical step is carried out by two distinct enzymes with different tissue and cellular distributions.[1][4]

-

Hematopoietic PGD Synthase (H-PGDS): A cytosolic, glutathione-dependent enzyme found in immune and inflammatory cells.[2]

-

Lipocalin-type PGD Synthase (L-PGDS): A secreted, glutathione-independent enzyme, also known as β-trace, primarily found in the central nervous system (CNS) and other specific tissues.[4][5]

-

Cellular Sources of PGD2 Production

The production of PGD2 is compartmentalized, with different cell types contributing to its synthesis in various physiological and pathological contexts. This distribution is largely determined by the differential expression of H-PGDS and L-PGDS.

Hematopoietic Cells (H-PGDS Dependent)

H-PGDS is prominently expressed in cells of the immune system, positioning them as primary PGD2 producers during inflammatory and allergic responses.[2]

-

Mast Cells: Mast cells are unequivocally the most significant and predominant source of PGD2, particularly in the context of allergic inflammation.[6][7] Upon activation, such as through IgE cross-linking, they release large quantities of PGD2.[8][9] In fact, PGD2 production from other immune cells like macrophages and dendritic cells is estimated to be 100 to 1000 times lower than that from activated mast cells.[9][10] In asthmatic patients, PGD2 levels in bronchial samples can be over 150 times higher than in healthy controls.[6] The synthesis in human lung mast cells is catalyzed exclusively by the COX-1 isoform.[8]

-

T Helper 2 (Th2) Cells: A subset of CD4+ lymphocytes, Th2 cells, preferentially express H-PGDS and produce PGD2 upon stimulation.[11][12] The levels of PGD2 produced by Th2 lines are physiologically significant and, in some cases, comparable to those produced by mast cells.[11] This production by Th2 cells suggests their participation in a broader range of immune reactions than previously thought, contributing to the inflammatory milieu in allergic diseases.[11]

-

Macrophages and Monocytes: Macrophages and monocytes serve as potent sources of PGD2 during acute, non-allergic pulmonary inflammation, such as that induced by bacterial lipopolysaccharide (LPS).[13] Human monocytes, in particular, secrete significantly more PGD2 than monocyte-derived macrophages upon stimulation with LPS and IFN-γ.[13] Alveolar macrophages are central to this response in the lungs.[13][14]

-

Dendritic Cells (DCs): Various subsets of DCs, including epidermal Langerhans cells, dermal DCs, plasmacytoid DCs, and myeloid DCs, express H-PGDS and function as a source of PGD2 in the skin.[4][15] DC-derived PGD2 can modulate local immunity and inflammation, contributing to both innate and acquired immune responses.[15]

-

Other Hematopoietic Cells: Eosinophils and megakaryocytes have also been identified as sources of H-PGDS-dependent PGD2 production.[16]

Central Nervous System and Other Tissues (L-PGDS Dependent)

L-PGDS is the primary PGD2-producing enzyme in the central nervous system and other specific tissues, where PGD2 plays roles in sleep, pain perception, and cardiovascular homeostasis.[17][18]

-

Brain Cells: In the CNS, L-PGDS is synthesized in oligodendrocytes, meningeal cells, and the epithelial cells of the choroid plexus.[15][18][19] It is then secreted into the cerebrospinal fluid, where it is a major protein component known as β-trace.[18] Brain-derived PGD2 is a crucial regulator of the sleep-wake cycle.[1][15]

-

Other Tissues: L-PGDS is also expressed in the heart, adipose tissue, and male genital organs.[4][17][18] In the embryonic gonad, H-PGDS is expressed before L-PGDS and plays a role in the initial nuclear translocation of the SOX9 protein, which is critical for male sexual development.[1][20]

Quantitative Data on PGD2 Production

The amount of PGD2 produced varies significantly between cell types and is dependent on the stimulus. The following tables summarize available quantitative data.

Table 1: Relative PGD2 Production by Immune Cells

| Cell Type | Relative Production Level | Context | Citation(s) |

|---|---|---|---|

| Mast Cells | Highest (Primary Source) | Allergic Inflammation | [6][7][9] |

| Th2 Cells | Significant, sometimes comparable to mast cells | Antigen Stimulation | [11] |

| Macrophages, Dendritic Cells, Platelets | 100-1000x lower than activated mast cells | General Inflammation |[9][10] |

Table 2: PGD2 Release from Human Mononuclear Phagocytes

| Cell Type | Stimulant | PGD2 Release (pg/mL) at 24h | Citation(s) |

|---|---|---|---|

| Peripheral Blood Monocytes | LPS/IFN-γ | ~1500 | [13] |

| Monocyte-Derived Macrophages | LPS/IFN-γ | ~500 | [13] |

| Peripheral Blood Monocytes | IL-4 | No significant release | [13] |

| Monocyte-Derived Macrophages | IL-4 | No significant release | [13] |

Data are approximated from graphical representations in the cited literature.

Key Experimental Protocols

The identification and quantification of PGD2-producing cells rely on a combination of immunological, biochemical, and molecular biology techniques.

Protocol 1: Isolation and Stimulation of Human Lung Mast Cells

This protocol outlines the general steps for isolating mast cells from human lung tissue for in vitro studies of PGD2 production.[8]

-

Tissue Digestion: Obtain fresh human lung tissue and mechanically mince it. Digest the tissue with an enzyme cocktail (e.g., collagenase, elastase, hyaluronidase) to create a single-cell suspension.

-

Cell Purification:

-

Perform density gradient centrifugation using Percoll to enrich for mast cells.

-

Further purify the mast cell population using immunomagnetic bead separation. This typically involves positive selection for c-kit (CD117) or negative selection to deplete other cell types.

-

-

Cell Culture: Culture the purified mast cells in an appropriate medium, often supplemented with Stem Cell Factor (SCF) to maintain viability.

-

Stimulation for PGD2 Release:

-

Wash the cells and resuspend them in a buffer.

-

Add a stimulant, such as anti-IgE antibody (to cross-link FcεRI receptors) or SCF.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Sample Collection: Centrifuge the cell suspension and collect the supernatant for PGD2 analysis.

Protocol 2: Quantification of PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying PGD2 in biological samples like cell culture supernatants.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for PGD2. Incubate and then wash the plate.

-

Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding. Incubate and wash.

-

Sample and Standard Incubation: Add prepared standards (known concentrations of PGD2) and experimental samples (supernatants) to the wells. Incubate to allow PGD2 to bind to the capture antibody.

-

Detection Antibody: Add a PGD2-specific detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP). Incubate and wash thoroughly.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) that reacts with the enzyme to produce a colored product.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of PGD2 in the experimental samples.

Protocol 3: Immunohistochemical (IHC) Staining for H-PGDS

IHC is used to visualize the location of H-PGDS-expressing cells within tissue sections.

-

Tissue Preparation: Fix the tissue (e.g., skin biopsy) in formalin and embed it in paraffin. Cut thin sections (4-5 µm) and mount them on microscope slides.

-

Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded ethanol washes.

-

Antigen Retrieval: Use heat-induced (e.g., citrate buffer in a pressure cooker) or enzymatic methods to unmask the antigenic sites.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a serum-based blocking solution.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for H-PGDS overnight at 4°C.

-

Secondary Antibody and Detection: Wash the slides and apply a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (e.g., HRP).

-

Visualization: Add a chromogen substrate (e.g., DAB) which will produce a colored precipitate (typically brown) at the site of the antigen.

-

Counterstaining and Mounting: Lightly counterstain the tissue with a nuclear stain like hematoxylin (stains nuclei blue) to provide anatomical context. Dehydrate, clear, and mount the slides with a coverslip.

-

Microscopy: Examine the slides under a microscope to identify cells with positive (brown) cytoplasmic staining for H-PGDS.

Conclusion

The production of Prostaglandin D2 is a highly regulated process carried out by specific cell populations defined by their expression of H-PGDS or L-PGDS. Mast cells stand out as the primary source in allergic inflammation, with significant contributions from Th2 cells, macrophages, and dendritic cells. In the central nervous system, L-PGDS-expressing glial cells are the main producers. This cellular specificity has profound implications for drug development. Targeting the activity of H-PGDS could offer a therapeutic avenue for allergic diseases like asthma, while modulating L-PGDS or PGD2 signaling in the CNS could be relevant for neurological conditions. The continued elucidation of the roles these distinct cellular sources play in health and disease will be pivotal for designing next-generation therapeutics.

References

- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected role of lipocalin-type prostaglandin D synthase in brain: Regulation of glial cell migration and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mastattack.org [mastattack.org]

- 7. On the role of PGD2 metabolites as markers of mast cell activation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 generation from human lung mast cells is catalysed exclusively by cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Dendritic Cells Express Hematopoietic Prostaglandin D Synthase and Function as a Source of Prostaglandin D2 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]